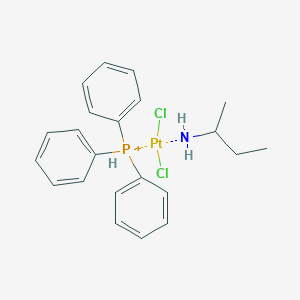
Copper;propan-2-yloxymethanedithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;propan-2-yloxymethanedithioic acid is a coordination compound that features copper ions complexed with propan-2-yloxymethanedithioic acid ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;propan-2-yloxymethanedithioic acid typically involves the reaction of copper salts with propan-2-yloxymethanedithioic acid under controlled conditions. One common method is to dissolve copper(II) chloride in an ethanol solution and then add propan-2-yloxymethanedithioic acid. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;propan-2-yloxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: Ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Wissenschaftliche Forschungsanwendungen
Copper;propan-2-yloxymethanedithioic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of copper;propan-2-yloxymethanedithioic acid involves its interaction with molecular targets and pathways within cells. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) 2,2-Bis(hydroxymethyl)propionate: This compound features a similar copper center but with different ligands, leading to distinct chemical properties.
Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone: These complexes have different ligands and exhibit unique biological activities.
Uniqueness
Copper;propan-2-yloxymethanedithioic acid is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5439-58-7 |
|---|---|
Molekularformel |
C4H8CuOS2+2 |
Molekulargewicht |
199.8 g/mol |
IUPAC-Name |
copper;propan-2-yloxymethanedithioic acid |
InChI |
InChI=1S/C4H8OS2.Cu/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+2 |
InChI-Schlüssel |
CABXFAXAAVCZBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=S)S.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)


methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)

